3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine

Medicinal Chemistry Physicochemical Profiling Structure-Property Relationships

3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine is a synthetic heterocyclic small molecule (C₁₇H₁₆N₆O₃, MW 352.3 g/mol) that assembles a pyridazine core, a 1H-pyrazol-1-yl substituent, and a furan-2-carbonyl-piperazine carbonyl moiety. The compound is catalogued primarily as a research intermediate and building block, exhibiting a computed XLogP3 of 0.3, a topological polar surface area (TPSA) of 97.4 Ų, and six hydrogen-bond acceptor sites with zero hydrogen-bond donors.

Molecular Formula C17H16N6O3
Molecular Weight 352.354
CAS No. 1351652-31-7
Cat. No. B2801018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine
CAS1351652-31-7
Molecular FormulaC17H16N6O3
Molecular Weight352.354
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CO4
InChIInChI=1S/C17H16N6O3/c24-16(13-4-5-15(20-19-13)23-7-2-6-18-23)21-8-10-22(11-9-21)17(25)14-3-1-12-26-14/h1-7,12H,8-11H2
InChIKeyFXZSZSZJQOBXCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine (CAS 1351652-31-7): Procurement-Relevant Identity and Chemical Class


3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine is a synthetic heterocyclic small molecule (C₁₇H₁₆N₆O₃, MW 352.3 g/mol) that assembles a pyridazine core, a 1H-pyrazol-1-yl substituent, and a furan-2-carbonyl-piperazine carbonyl moiety [1]. The compound is catalogued primarily as a research intermediate and building block, exhibiting a computed XLogP3 of 0.3, a topological polar surface area (TPSA) of 97.4 Ų, and six hydrogen-bond acceptor sites with zero hydrogen-bond donors [1]. These physicochemical descriptors position it within a property space that is distinct from many closely related pyridazine-piperazine analogs that vary in linker connectivity, heterocyclic substitution, or pendant group identity.

Unique carbonyl spacer topology differentiates from directly linked pyridazine-piperazine analogs
Absence of hydrogen-bond donors (zero HBD) with six hydrogen-bond acceptors supports balanced permeability-solubility profile

Why In-Class Pyridazine-Piperazine Compounds Cannot Substitute 3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine


Pyridazine-piperazine hybrids that share a similar core but differ in linker identity, heterocyclic topology, or substitution pattern exhibit markedly different molecular recognition profiles, solubility characteristics, and metabolic liabilities [1]. For this compound, the carbonyl spacer between the piperazine and the pyridazine ring introduces a distinct electronic and conformational landscape compared to directly linked analogs, which alters hydrogen-bonding geometry and target complementarity [2]. Consequently, generic substitution with a coarser “pyridazine-piperazine” building block risks loss of on-target engagement, unpredictable physicochemical behavior, and synthetic incompatibility in downstream elaboration, making precise procurement of the exact structure essential for reproducible research [3].

  • Linker topology mismatch

    Direct C–N linked analogs lack the carbonyl spacer’s hydrogen-bond geometry, risking altered target recognition.

  • Heterocycle bioisostere shift

    Replacing pyrazole with triazole or substituted pyrazole changes lipophilicity and ring electronics, affecting metabolic stability and off-target profiles.

  • Conformational flexibility drift

    Addition of rotatable bonds via methyl or ethyl groups increases entropic penalty, reducing ligand efficiency and binding reproducibility.

Quantitative Differentiation Evidence for 3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine Against Closest Analogs


Carbonyl Spacer vs. Direct Linkage: TPSA and Hydrogen-Bond Acceptor Profile

The target compound features a carbonyl bridge between the piperazine ring and the pyridazine core, whereas the closest direct-linked analog 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (CAS 1019100-79-8) connects the piperazine nitrogen directly to the pyridazine. This single-atom insertion increases the topological polar surface area (TPSA) from a predicted ~89 Ų for the direct analog to 97.4 Ų for the target compound [1], and adds one additional hydrogen-bond acceptor [1]. Such differences modulate passive permeability and target-binding geometry in structure-based design campaigns.

TPSA: Carbonyl vs. Direct Linkage
Class-level inference
Target 97.4 Ų vs. ~89 Ų (direct analog)
TPSA increase may shift CNS penetration property space
Computed values; experimental validation needed
Medicinal Chemistry Physicochemical Profiling Structure-Property Relationships

Pyrazole vs. Triazole Bioisostere: LogP and Ring Electronics

Replacement of the 1H-pyrazol-1-yl group of the target compound with a 1,2,4-triazol-1-yl group, as in the analog (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone, alters both lipophilicity and heterocyclic electronics. The target compound exhibits a computed XLogP3 of 0.3 [1], whereas the triazole analog is predicted to have an XLogP3 nearer to 0.1 due to the additional ring nitrogen. This shift reduces membrane partitioning efficiency while increasing aqueous solubility, a trade-off that can determine oral bioavailability.

XLogP3: Pyrazole vs. Triazole
Class-level inference
Target 0.3 vs. ~0.1 (triazole analog)
Lipophilicity shift may influence metabolic clearance
Predicted values; verify with log D measurements
Bioisosterism Lead Optimization Kinase Inhibitor Design

Rotatable Bond Count and Conformational Flexibility vs. Methyl-Pyrazole Analogs

The target compound possesses three rotatable bonds [1], conferring a modest degree of conformational flexibility. In contrast, analogs such as 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine introduce a fourth rotatable bond via the methyl group, increasing entropic penalty upon binding. The lower rotatable bond count of the target compound is associated with improved ligand efficiency metrics in fragment-based and HTS-derived hit series, potentially yielding higher binding affinity per unit of molecular weight.

Rotatable Bonds: vs. Methyl-Pyrazole
Class-level inference
Target 3 vs. 4 (methyl analog)
Fewer rotatable bonds may improve ligand efficiency and oral bioavailability potential
Class-level relationship; compound-specific behavior may vary
Conformational Analysis Ligand Efficiency Medicinal Chemistry

Hydrogen-Bond Donor Deficit as a Distinctive Solubility and Permeability Determinant

The target compound has zero hydrogen-bond donors (HBD = 0) [1], which distinguishes it from analogs where the pyrazole ring carries an amino or hydroxymethyl substituent. Many close-in-class compounds possess one HBD, leading to higher crystal lattice energy and lower intrinsic solubility. The absence of HBD moieties in the target compound reduces the desolvation penalty for membrane crossing, potentially enhancing passive permeability while maintaining aqueous solubility driven by six hydrogen-bond acceptors [1].

H-Bond Donors: Zero vs. One
Cross-study comparable
Target 0 HBD vs. 1 HBD (amino/hydroxymethyl analogs)
Zero HBD reduces desolvation penalty, potentially enhancing passive permeability
ADME impact depends on full molecular context
ADME Prediction Physicochemical Profiling Drug Design

Evidence-Backed Application Scenarios for 3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine Procurement


Structure-Based Kinase Inhibitor Fragment Elaboration

The compound's unique carbonyl spacer and pyrazole heterocycle provide a defined hydrogen-bond acceptor vector and π-stacking surface suitable for hinge-binding motifs in kinase ATP pockets [1]. Its zero HBD count minimizes polarity at the hinge region, favoring selectivity over broad-spectrum kinase inhibition, which is critical for developing targeted oncology agents [1].

Physicochemical Benchmarking for CNS Drug Design

With a computed XLogP3 of 0.3 and TPSA of 97.4 Ų, the compound sits near the CNS MPO desirability zone, making it an excellent calibration standard for permeability assays and in silico model training [1]. Researchers can use it to probe the balance between passive brain penetration and efflux susceptibility.

Building Block for Parallel SAR Libraries

The three rotatable bonds and six hydrogen-bond acceptors allow versatile diversification without introducing excessive flexibility. Procurement of this exact scaffold enables systematic variation of the furan and pyrazole positions while maintaining a constant central core, accelerating structure-activity relationship (SAR) studies in hit-to-lead campaigns [1].

Reference Standard for Metabolite Identification Studies

The furan ring is a known metabolic soft spot susceptible to CYP450-mediated oxidation, while the pyridazine core is generally stable. This compound can serve as a probe substrate for in vitro metabolism assays to differentiate oxidative versus reductive metabolism pathways in liver microsome preparations [1].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
Hinge-binding H-bond acceptor vector & π-stacking surface; zero HBD for selectivity
Kinase panel selectivity profiling
CNS drug design benchmarking
CNS MPO-proximal property space (moderate TPSA, low lipophilicity)
Permeability assay calibration & efflux ratio determination
Parallel SAR library building block
Conserved central core with controlled rotatable bonds
Systematic diversification of furan and pyrazole positions
Metabolite identification probe
Furan metabolic soft spot; stable pyridazine core
CYP450 oxidative vs. reductive pathway differentiation
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